molecular formula C8H9ClO B074086 4-Chloro-2,5-xylenol CAS No. 1124-06-7

4-Chloro-2,5-xylenol

Cat. No. B074086
CAS RN: 1124-06-7
M. Wt: 156.61 g/mol
InChI Key: MMRJLQJSFOSVAM-UHFFFAOYSA-N
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Patent
US06489517B1

Procedure details

To a solution of 100 g (0.82 mol) of 2,5-xylenol and 0.9 g of diphenyl sulfide in 700 mL of dichloromethane was added a solution of 106 g (0.79 mol) of sulfuryl chloride in 100 mL of dichloromethane, maintaining the temperature at 5-15° C. The mixture was stirred for an additional hour and then poured onto 400 g of ice-water containing 5 g of sodium bisulfite. The layers were separated, and the organic phase was washed with water, dried (MgSO4), and concentrated to dryness. The crude solids were slurried with a minimum amount of hexanes, filtered, and suction-dried to give 121 g (94%) of product, homogeneous by Thin Layer Chromatography (TLC), GC, and 1H-NMR analysis. 1H-NMR (CDCl3) δ 2.18 (s, 3H), 2.27 (s, 3H), 4.61 (s, 1H), 6.63 (s, 1H), 7.07 (s, 1H). Lit (Blackstock, Aust. J. Chem. 1973, 26, 775): mp 74-75° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:9])[C:2]([CH3:8])=[CH:3][CH:4]=[C:5]([CH3:7])[CH:6]=1.S(Cl)([Cl:13])(=O)=O.S(=O)(O)[O-].[Na+]>ClCCl.C1(SC2C=CC=CC=2)C=CC=CC=1>[Cl:13][C:4]1[CH:3]=[C:2]([CH3:8])[C:1]([OH:9])=[CH:6][C:5]=1[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C=1(C(=CC=C(C1)C)C)O
Name
Quantity
106 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.9 g
Type
catalyst
Smiles
C1(=CC=CC=C1)SC1=CC=CC=C1
Step Two
Name
ice water
Quantity
400 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
suction-dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=CC1C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 121 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.